molecular formula C22H27ClN2O5S B298677 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B298677
M. Wt: 467 g/mol
InChI Key: FUGSXZQJVYUVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it an important area of study for researchers.

Mechanism of Action

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide works by binding to the ATP-binding site of CDKs, preventing their activity and inhibiting the progression of the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its effects on CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and has been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use and study in vitro. It has also been shown to have a high degree of selectivity for CDKs, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has limitations. It can be difficult to deliver to cells in vivo, and its efficacy may be limited by factors such as bioavailability and toxicity.

Future Directions

There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors that can target specific CDK isoforms. Another area of interest is the combination of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide with other therapeutic agents to enhance its efficacy. Finally, researchers are also exploring the use of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide is an important area of study for researchers interested in the development of new therapeutic agents for the treatment of cancer and other diseases. Its ability to inhibit CDK activity and induce cell death makes it a promising candidate for further research, and its potential for use in combination therapies and in the treatment of other diseases makes it an exciting area of study for the future.

Synthesis Methods

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide involves several chemical reactions, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form the final product, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle. By inhibiting CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide can prevent the proliferation of cancer cells and induce cell death.

properties

Product Name

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide

Molecular Formula

C22H27ClN2O5S

Molecular Weight

467 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H27ClN2O5S/c1-29-18-10-13-20(21(14-18)30-2)24-22(26)15-25(17-6-4-3-5-7-17)31(27,28)19-11-8-16(23)9-12-19/h8-14,17H,3-7,15H2,1-2H3,(H,24,26)

InChI Key

FUGSXZQJVYUVNJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.